5-Bromotetralone

Regioselective cross-coupling Synthetic intermediate Palladium catalysis

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one (CAS 68449-30-9), also designated as 5-Bromo-1-tetralone or 5-Bromo-3,4-dihydronaphthalen-1(2H)-one, is a halogenated bicyclic aromatic ketone with the molecular formula C₁₀H₉BrO and a molecular weight of 225.08 g/mol. This compound serves as a critical synthetic intermediate in the preparation of selective 5-HT₆ receptor antagonists with potential therapeutic applications in central nervous system disorders such as Parkinson's disease.

Molecular Formula C10H9BrO
Molecular Weight 225.08 g/mol
CAS No. 68449-30-9
Cat. No. B030818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromotetralone
CAS68449-30-9
Synonyms5-bromo-3,4-dihydro-1(2H)-naphthalenone
Molecular FormulaC10H9BrO
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC=C2Br)C(=O)C1
InChIInChI=1S/C10H9BrO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2
InChIKeyDMXOUYZZHVHEQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one (CAS 68449-30-9): Technical Specifications and Procurement Baseline


5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one (CAS 68449-30-9), also designated as 5-Bromo-1-tetralone or 5-Bromo-3,4-dihydronaphthalen-1(2H)-one, is a halogenated bicyclic aromatic ketone with the molecular formula C₁₀H₉BrO and a molecular weight of 225.08 g/mol . This compound serves as a critical synthetic intermediate in the preparation of selective 5-HT₆ receptor antagonists with potential therapeutic applications in central nervous system disorders such as Parkinson's disease . It is commercially supplied with standard purity specifications of 96-97%, typically provided with batch-specific quality control documentation including NMR, HPLC, and GC analytical reports .

Why Generic 1-Tetralone or Other Bromo-Regioisomers Cannot Substitute for 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one


Within the tetrahydronaphthalen-1-one scaffold, the position of bromine substitution dictates downstream synthetic utility and biological target engagement through distinct electronic and steric properties. The 5-bromo regioisomer possesses a unique ortho relationship between the bromine atom and the carbonyl group, enabling specific regioselective cross-coupling reactions that are not accessible with the 6-bromo or 7-bromo isomers . Furthermore, the tetralone scaffold itself demonstrates wide-ranging pharmacological activities including anticancer, antibacterial, and CNS effects, but the specific halogenation pattern critically influences both reactivity in further synthetic transformations and potential biological interactions [1]. Generic substitution with unsubstituted 1-tetralone would eliminate the bromine handle required for subsequent palladium-catalyzed couplings or nucleophilic aromatic substitutions, while substitution with alternative bromo-regioisomers would alter the regiochemical outcome of these transformations .

Quantitative Differential Evidence for 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one Selection


Regiochemical Position Dictates Synthetic Utility: 5-Bromo vs. 7-Bromo Reactivity Comparison

The 5-bromo regioisomer (CAS 68449-30-9) exhibits significantly different reactivity profiles compared to the 7-bromo isomer (CAS 32281-97-3) in substitution reactions due to its distinct electronic environment adjacent to the carbonyl group . The ortho-relationship between the bromine atom and the ketone functionality in the 5-bromo isomer creates a unique electronic distribution that influences both nucleophilic aromatic substitution kinetics and transition metal-catalyzed cross-coupling regioselectivity .

Regioselective cross-coupling Synthetic intermediate Palladium catalysis

Predicted Physicochemical Properties Differentiate 5-Bromo Isomer from Unsubstituted 1-Tetralone

Computational physicochemical predictions reveal substantial differences between 5-Bromo-1-tetralone and its unsubstituted parent compound 1-tetralone (CAS 529-34-0), with the bromine substituent conferring increased lipophilicity and altered solubility profiles . The consensus Log P value for 5-Bromo-1-tetralone is predicted at 2.95, while 1-tetralone exhibits a significantly lower Log P of approximately 1.91 . This difference in lipophilicity affects both synthetic handling and potential biological membrane permeability in downstream applications .

Lipophilicity Drug-likeness Physicochemical prediction

Commercial Availability and Quality Specifications: 5-Bromo vs. 6-Bromo Isomer Comparison

The 5-bromo isomer (CAS 68449-30-9) is commercially available from multiple suppliers with standardized purity specifications of 96-97% and routine analytical documentation . In contrast, the 6-bromo isomer (CAS 66361-67-9) is primarily available only through custom synthesis upon request, with limited commercial stock [1]. This difference in supply chain accessibility directly impacts procurement timelines and cost structures for research programs requiring reliable access to this synthetic intermediate.

Commercial availability Purity specification Procurement sourcing

Solubility Profile Differentiates 5-Bromo Isomer from Alternative Halogenated Tetralones

The 5-bromo isomer exhibits specific solubility characteristics across common laboratory solvents, with measured solubility of 10 mg/mL in DMF and DMSO, 2 mg/mL in ethanol, and 0.15 mg/mL in PBS (pH 7.2) . While direct solubility data for alternative bromo-regioisomers are not available in the same source, the predicted aqueous solubility (Log S = -3.61; 0.0554 mg/mL) is consistent with the halogenated tetralone class , and the experimental DMSO solubility provides a practical benchmark for compound handling in biological assays or synthetic transformations.

Solubility Formulation compatibility Experimental handling

Procurement-Driven Application Scenarios for 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one


Synthesis of Selective 5-HT₆ Receptor Antagonists for CNS Drug Discovery

5-Bromo-1-tetralone serves as a crucial intermediate in the preparation of selective 5-HT₆ receptor antagonists, which are under investigation for the treatment of central nervous system disorders including Parkinson's disease and cognitive impairment . The 5-bromo substitution pattern provides the necessary synthetic handle for further functionalization required to access the 5-HT₆ pharmacophore, and the compound's specific solubility profile (10 mg/mL in DMSO) facilitates its use in multi-step synthetic sequences common to medicinal chemistry workflows .

Palladium-Catalyzed Cross-Coupling Reactions Requiring Ortho-Bromo Substitution

The ortho-relationship between the bromine atom and the ketone carbonyl in 5-Bromo-1-tetralone enables specific regioselective Suzuki-Miyaura, Buchwald-Hartwig, and related palladium-catalyzed cross-coupling reactions . This regiochemical arrangement is essential for synthetic routes that require subsequent functionalization at the C5 position while maintaining the tetralone scaffold. The compound's commercial availability with standardized purity (96-97%) and analytical documentation ensures reproducibility in these transition metal-catalyzed transformations .

Building Block for Tetralone-Derived Bioactive Compound Libraries

The tetralone scaffold is a privileged structure in medicinal chemistry, with demonstrated activities across multiple therapeutic areas including anticancer, antibacterial, and antiviral applications . 5-Bromo-1-tetralone, with its consensus Log P of 2.95, provides a lipophilic brominated core suitable for generating focused compound libraries through parallel synthesis approaches . The predictable solubility characteristics (experimental DMSO solubility of 10 mg/mL) support automated liquid handling and high-throughput chemistry workflows [1].

Intermediate for Heterocyclic Synthesis via Nucleophilic Aromatic Substitution

The bromine atom at the C5 position of 5-Bromo-1-tetralone serves as an effective leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse amine, thiol, or alkoxide nucleophiles . The electron-withdrawing carbonyl group at the adjacent position activates the aromatic ring toward nucleophilic attack, enhancing reaction rates compared to meta- or para-substituted bromo-tetralone isomers. This reactivity profile makes the 5-bromo isomer the preferred substrate for accessing C5-functionalized tetralone derivatives .

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